(1,4-Dimethyl-1H-pyrazol-3-yl)methanamine
CAS No.: 1332608-95-3
Cat. No.: VC8230453
Molecular Formula: C6H11N3
Molecular Weight: 125.17
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1332608-95-3 |
---|---|
Molecular Formula | C6H11N3 |
Molecular Weight | 125.17 |
IUPAC Name | (1,4-dimethylpyrazol-3-yl)methanamine |
Standard InChI | InChI=1S/C6H11N3/c1-5-4-9(2)8-6(5)3-7/h4H,3,7H2,1-2H3 |
Standard InChI Key | AXACLKOUNGBFMU-UHFFFAOYSA-N |
SMILES | CC1=CN(N=C1CN)C |
Canonical SMILES | CC1=CN(N=C1CN)C |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s pyrazole backbone adopts a planar configuration, with sp²-hybridized nitrogen atoms at positions 1 and 2. Methyl groups at positions 1 and 4 introduce steric effects that influence ring conformation, while the methanamine side chain at position 3 provides a site for hydrogen bonding and electrostatic interactions . Key structural identifiers include:
Property | Value |
---|---|
IUPAC Name | (1,4-Dimethylpyrazol-3-yl)methanamine |
Molecular Formula | C₆H₁₁N₃ (base compound) |
Molecular Weight | 125.17 g/mol (base) |
SMILES | CC1=CN(N=C1CN)C |
InChIKey | AXACLKOUNGBFMU-UHFFFAOYSA-N |
The dihydrochloride salt (C₆H₁₃Cl₂N₃) adds two hydrochloride groups, increasing molecular weight to 198.09 g/mol.
Spectroscopic and Computational Data
Predicted collision cross sections (CCS) for various adducts, derived from ion mobility spectrometry, provide insights into its gas-phase behavior:
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 126.10258 | 124.9 |
[M+Na]⁺ | 148.08452 | 136.1 |
[M-H]⁻ | 124.08802 | 125.9 |
These values aid in mass spectrometry-based identification and quantification .
Synthesis and Chemical Modification
Primary Synthetic Routes
The base compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-diketones or β-ketoesters. A representative protocol involves:
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Formation of Pyrazole Core: Reacting acetylacetone with methylhydrazine in ethanol under reflux to yield 1,4-dimethyl-1H-pyrazole.
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Amination: Introducing the methanamine group via nucleophilic substitution at position 3 using chloromethylamine or through reductive amination of a ketone intermediate .
Derivatization Strategies
Functionalization of the methanamine group enables diversification:
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Acylation: Reaction with acid chlorides to form amides, enhancing lipophilicity.
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Schiff Base Formation: Condensation with aldehydes or ketones to generate imine derivatives, useful in metal coordination chemistry .
Biological Activities and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Methyl Substituents: The 1- and 4-methyl groups enhance metabolic stability by shielding the ring from oxidative degradation.
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Amine Functionality: The primary amine facilitates interactions with biological targets through hydrogen bonding and ionic interactions .
Applications in Drug Discovery and Development
Lead Optimization
The compound serves as a scaffold for developing kinase inhibitors, particularly targeting JAK2 and EGFR mutants. Structural modifications at the methanamine position improve selectivity and potency .
Diagnostic Imaging
Radiolabeled analogs (e.g., ¹¹C-labeled derivatives) are under investigation for positron emission tomography (PET) imaging of tumor hypoxia .
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